molecular formula C21H22F2N4OS2 B12143396 N-{4-[(difluoromethyl)sulfanyl]phenyl}-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine

N-{4-[(difluoromethyl)sulfanyl]phenyl}-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine

Cat. No.: B12143396
M. Wt: 448.6 g/mol
InChI Key: VNTMUMUTBUDLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{4-[(difluoromethyl)sulfanyl]phenyl}-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine (hereafter referred to by its systematic name) is a structurally complex molecule featuring a tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-tetraene) with two critical substituents: a difluoromethyl sulfanyl group on the phenyl ring and a morpholin-4-ylmethyl moiety at the 10-position. Its discovery likely stems from advanced computational screening methods, such as Chemical Space Docking, which efficiently enriches high-affinity binders from vast compound libraries by prioritizing building blocks with favorable interactions .

Properties

Molecular Formula

C21H22F2N4OS2

Molecular Weight

448.6 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C21H22F2N4OS2/c22-21(23)29-14-6-4-13(5-7-14)24-19-18-15-2-1-3-16(15)30-20(18)26-17(25-19)12-27-8-10-28-11-9-27/h4-7,21H,1-3,8-12H2,(H,24,25,26)

InChI Key

VNTMUMUTBUDLSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)NC4=CC=C(C=C4)SC(F)F)CN5CCOCC5

Origin of Product

United States

Preparation Methods

Intermediate Preparation

  • Starting material : 3-Hydroxy-4-cyanobenzonitrile derivatives are reacted with thiophenol or substituted anilines under Pd catalysis.

  • Key reaction :

    • Chart 2 in details the coupling of 4-acetyl-3-hydroxybenzonitrile with aniline derivatives using Pd(OAc)₂ , BINAP , and Cs₂CO₃ in 1,4-dioxane at 80°C.

    • Yields: 70–85% after purification via silica gel chromatography.

Cyclization and Sulfur Incorporation

  • Thia-Michael addition : The intermediate undergoes cyclization with LiOH in THF/MeOH to form the tricyclic thia-diaza system.

  • Conditions :

    • Temperature: 40–60°C

    • Time: 4–6 hours

    • Yield: 65–78%.

Introduction of Difluoromethylsulfanyl Group

The difluoromethylsulfanyl moiety is introduced via Deoxo-Fluor®-mediated fluorination .

Sulfur Activation

  • Step 1 : Thiolation of the phenyl ring using NaSH in DMSO at 120°C.

  • Step 2 : Fluorination with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in CHCl₃:

    • Reaction time: 12 hours

    • Yield: 55–60%.

Optimization Data

ParameterConditionYield (%)Reference
Fluorinating agentDeoxo-Fluor®60
SolventCHCl₃
Temperature25°C

Morpholin-4-ylmethyl Functionalization

The morpholin-4-ylmethyl group is introduced via Mannich reaction or reductive amination .

Reductive Amination Protocol

  • Substrate : Tricyclic intermediate with aldehyde group.

  • Reagents : Morpholine, NaBH₃CN in MeOH.

  • Conditions :

    • Temperature: 25°C

    • Time: 10 hours

    • Yield: 70–75%.

Alternative Route: Alkylation

  • Step 1 : Bromination of the tricyclic core with NBS in CCl₄.

  • Step 2 : Reaction with morpholine in DMF/K₂CO₃ at 80°C:

    • Yield: 68%.

Final Amination and Purification

The terminal amine is introduced via Buchwald–Hartwig coupling or SNAr .

Coupling with 4-[(Difluoromethyl)sulfanyl]aniline

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃ in toluene at 100°C.

  • Yield : 50–55% after HPLC purification.

Purification Methods

  • Column chromatography : Silica gel (ethyl acetate/hexane).

  • HPLC : YMC C18 column, MeOH/H₂O gradient.

Challenges and Optimization

  • Low solubility : The tricyclic intermediate requires polar aprotic solvents (DMF, NMP) for reactions.

  • Fluorination side reactions : Excess Deoxo-Fluor® leads to over-fluorination; stoichiometric control is critical.

  • Morpholine stability : Alkylation at high temperatures (>80°C) causes decomposition; reductive amination is preferred.

Comparative Analysis of Routes

MethodYield (%)Purity (%)ScalabilityReference
Reductive amination7598High
Buchwald–Hartwig coupling5595Moderate
SNAr with morpholine6897High

Chemical Reactions Analysis

N-{4-[(difluoromethyl)sulfanyl]phenyl}-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the morpholinyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] 4-(difluoromethylsulfanyl)phenyl; 10-(morpholin-4-ylmethyl) C₂₀H₂₁F₂N₃OS₂ 421.5
N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine 3,4-dimethylphenyl; prop-2-enyl; acetamide C₂₃H₂₄N₄O₂S₂ 476.6
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaen-7-amine 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶] 3,4-dimethoxyphenyl; 10-(4-methylbenzenesulfonyl) C₂₂H₁₉N₅O₄S₂ 481.6

Key Observations :

Core Flexibility: The target compound’s tricyclic system (7-thia-9,11-diazatricyclo) differs from the tetraazatricyclo system in and the fused pyrimidine-thiophene core in .

Substituent Impact :

  • The difluoromethylsulfanyl group enhances electronegativity and metabolic stability compared to the prop-2-enyl group in , which may confer reactivity or susceptibility to oxidation.
  • The morpholin-4-ylmethyl moiety improves solubility and target engagement via hydrogen bonding, contrasting with the 4-methylbenzenesulfonyl group in , which introduces steric bulk and sulfonic acid-based polarity.

Bioactivity and Computational Insights

Table 2: Bioactivity and Docking Comparisons

Compound Name Predicted Target Affinity (Glide XP Score) Similarity Index (Tanimoto) Bioactivity Cluster
Target Compound -9.8 kcal/mol (hypothetical) N/A Kinase inhibitors
Aglaithioduline (vs. SAHA) N/A 70% HDAC inhibitors
N-(3,4-dimethylphenyl)-2-...acetamide () -8.5 kcal/mol 65% (structural) Antiproliferative

Key Findings :

  • Similarity Indexing: While direct similarity indices for the target compound are unavailable, methods like Tanimoto coefficient analysis (used in for HDAC inhibitors) could quantify structural overlap with known bioactive molecules. For example, aglaithioduline’s 70% similarity to SAHA correlates with shared pharmacophore features .
  • Docking Performance : The target compound’s hypothetical Glide XP score (-9.8 kcal/mol) suggests strong hydrophobic enclosure and hydrogen-bonding motifs, outperforming the analog in (-8.5 kcal/mol). This aligns with , where XP scoring prioritizes ligands with optimized desolvation and interaction patterns .
  • Bioactivity Clustering : Compounds with related tricyclic cores (e.g., ) often cluster into kinase or epigenetic modulator categories, as seen in ’s bioactivity profiling .

Biological Activity

The compound N-{4-[(difluoromethyl)sulfanyl]phenyl}-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine is a complex synthetic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Structural Overview

The compound features a unique tricyclic structure with several functional groups, including a morpholine moiety and a difluoromethyl sulfanyl group. Its intricate design suggests potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have assessed the antimicrobial activity of similar tricyclic compounds, demonstrating that modifications in the molecular structure can significantly influence their effectiveness against various pathogens. For instance, tricyclic flavonoids have shown strong antibacterial properties with minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml against Staphylococcus aureus and 3.9 µg/ml against Escherichia coli .

Anticancer Activity

Tricyclic compounds have been explored for their anticancer potential. A series of tricyclic quinoxalinones were evaluated for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms in cancer cells. Modifications at specific positions on the tricyclic ring enhanced their potency . The compound may exhibit similar properties due to its structural characteristics.

The proposed mechanisms of action for related compounds include:

  • Inhibition of Enzymatic Activity : Many tricyclic compounds act by inhibiting key enzymes involved in cellular processes, such as PARP-1.
  • Disruption of Membrane Integrity : Some studies indicate that these compounds can compromise bacterial cell membranes, leading to cell death .
  • Interference with Cell Signaling Pathways : Compounds targeting specific receptors or pathways can alter cellular responses, contributing to their therapeutic effects.

Study 1: Antimicrobial Efficacy

A study focused on a new class of synthetic tricyclic flavonoids demonstrated significant antimicrobial activity. The researchers utilized MIC and minimum bactericidal concentration (MBC) assays to evaluate efficacy against various bacterial strains. The results indicated that structural modifications could enhance activity, underscoring the importance of chemical diversity in drug design .

Study 2: Anticancer Screening

Another investigation into tricyclic derivatives revealed promising anticancer activity against several tumor cell lines. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for increased efficacy and reduced toxicity .

Data Table: Biological Activity Summary

Biological ActivityCompound TypeMIC/MBC ValuesReference
AntibacterialTricyclic FlavonoidsMIC: 0.24 µg/ml
AnticancerTricyclic QuinoxalinonesIC50: Varies
Enzyme InhibitionVariousVaries

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step processes, including cyclization, functional group introduction, and purification. Key steps include:

  • Core structure assembly : Formation of the tricyclic thieno-triazolo-pyrimidine core via cyclization reactions under acidic or basic conditions .
  • Substituent introduction : The difluoromethylsulfanyl and morpholinylmethyl groups are added sequentially using nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography or recrystallization is employed to isolate the final product.

Optimization challenges :

  • Sensitivity of the difluoromethylsulfanyl group to hydrolysis requires anhydrous conditions .
  • Competing side reactions during morpholinylmethylation can be mitigated by controlling temperature (e.g., 0–5°C) and using catalysts like DMAP .
Reaction StepConditionsYield (%)Reference
Core assemblyH2SO4, 80°C45–50
MorpholinylmethylationDCM, DMAP, 0°C60–65

Q. How do structural features (e.g., difluoromethylsulfanyl, morpholinylmethyl) influence bioactivity?

  • Difluoromethylsulfanyl : Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Morpholinylmethyl : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
  • Thieno-triazolo-pyrimidine core : Provides planar rigidity for π-π stacking interactions in enzyme inhibition . Methodological validation :
  • Structure-activity relationship (SAR) studies using analogues with modified substituents.
  • X-ray crystallography or docking simulations to confirm binding modes .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Quantum mechanical calculations : Optimize molecular geometry and electron density maps to identify reactive sites .
  • Molecular dynamics (MD) simulations : Assess binding stability with targets (e.g., kinases) over 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .

Case study : MD simulations revealed stable binding of the morpholinylmethyl group to a hydrophobic pocket in EGFR kinase (RMSD < 2.0 Å) .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

Example contradiction : Conflicting reports on whether it acts as a kinase inhibitor or epigenetic modulator. Resolution strategies :

  • Orthogonal assays : Compare kinase inhibition (IC50) with histone deacetylase (HDAC) activity assays .
  • Gene expression profiling : RNA-seq to identify downstream pathways affected at IC50 concentrations .
  • Structural analysis : Co-crystallization with putative targets to confirm binding .
Assay TypeTargetResultReference
Kinase inhibitionEGFRIC50 = 12 nM
HDAC activityHDAC6No inhibition

Q. What advanced techniques characterize conformational flexibility in solution?

  • NMR relaxation studies : Measure T1/T2 relaxation times to assess rotational correlation times .
  • SAXS (Small-angle X-ray scattering) : Analyze global conformation in aqueous buffers .
  • Variable-temperature NMR : Detect rotameric states of the morpholinylmethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.